6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, substituted with ethyl, methoxybenzenesulfonyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethyl, methoxybenzenesulfonyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and methylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline: A similar compound with a piperazine group instead of a methyl group.
6-ethyl-3-(4-methoxybenzenesulfonyl)-4-quinolinone: A compound with a similar structure but lacking the ethyl and methyl groups.
Uniqueness
6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-13-5-10-17-16(11-13)19(21)18(12-20(17)2)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOFBIMJJOHIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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